![molecular formula C11H23NO B13249650 4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)
4-[(4-Methylcyclohexyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylcyclohexyl)amino]butan-2-ol is an organic compound with the molecular formula C11H23NO It is a secondary amine with a cyclohexyl group substituted at the nitrogen atom and a hydroxyl group at the second carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 4-methylcyclohexylamine with 2-butanone under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-[(4-Methylcyclohexyl)amino]butan-2-one.
Reduction: Formation of 4-[(4-Methylcyclohexyl)amino]butane.
Substitution: Formation of N-alkylated derivatives of this compound.
Scientific Research Applications
4-[(4-Methylcyclohexyl)amino]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylcyclohexyl)amino]butan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
4-[(4-Methylcyclohexyl)amino]pentan-2-ol: Similar structure but with an additional carbon in the butane chain.
4-[(4-Methylcyclohexyl)amino]butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
4-[(4-Methylcyclohexyl)amino]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its secondary amine and hydroxyl functionalities make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-[(4-methylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-3-5-11(6-4-9)12-8-7-10(2)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
DORFCIJQNDTUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


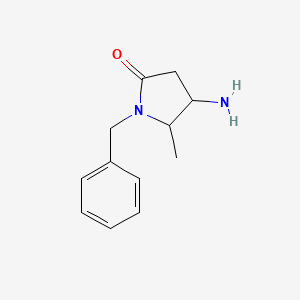
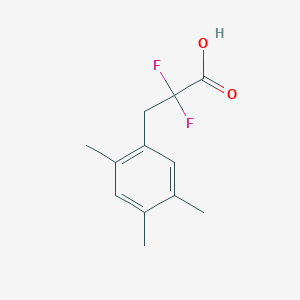
amine](/img/structure/B13249576.png)
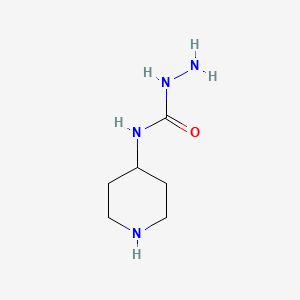
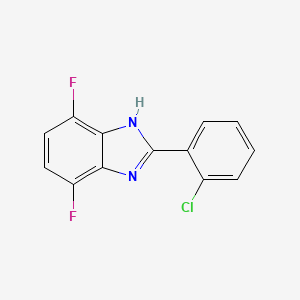
![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
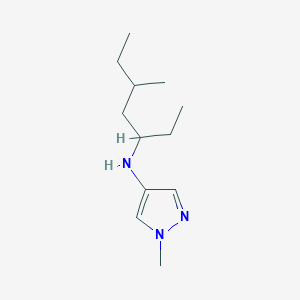
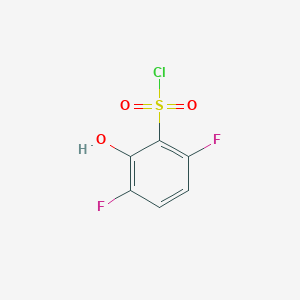
![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)
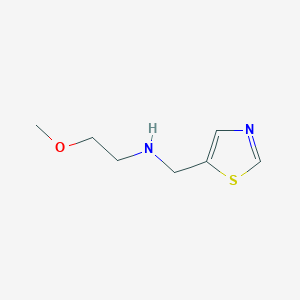
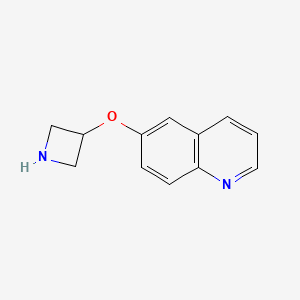
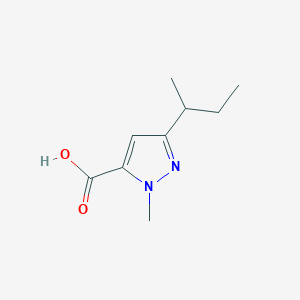
![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
